
2-Bromo-1-(2-methylpropane-1-sulfonyl)-4-nitrobenzene
Vue d'ensemble
Description
2-Bromo-1-(2-methylpropane-1-sulfonyl)-4-nitrobenzene (2-BMS-4-NB) is a synthetic organic compound that has been widely used in scientific research. It is a nitrobenzene derivative, and its chemical structure includes a bromo group, a methylpropane-1-sulfonyl group, and a nitro group. This compound has been studied for its potential applications in various areas of scientific research, including medicine, biochemistry, and pharmacology.
Mécanisme D'action
2-Bromo-1-(2-methylpropane-1-sulfonyl)-4-nitrobenzene is believed to act as an inhibitor of enzymes, specifically those involved in the metabolism of drugs. It is thought to bind to the active site of the enzyme, blocking the binding of the substrate and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
2-Bromo-1-(2-methylpropane-1-sulfonyl)-4-nitrobenzene has been studied for its potential effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs. It has also been found to have an inhibitory effect on the activity of certain proteins, as well as on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-1-(2-methylpropane-1-sulfonyl)-4-nitrobenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it can be used at low concentrations, which allows for precise control of the concentration of the compound in the experiment. However, it can be difficult to purify and its effects can be difficult to measure accurately.
Orientations Futures
There are several potential future directions for research on 2-Bromo-1-(2-methylpropane-1-sulfonyl)-4-nitrobenzene. These include further study of its mechanism of action, its potential effects on biochemical and physiological processes, and its potential applications in drug development. Additionally, further research could be done to improve the synthesis of the compound and to develop methods to more accurately measure its effects. Finally, further research could be done to investigate its potential uses in other areas of scientific research, such as biochemistry and pharmacology.
Applications De Recherche Scientifique
2-Bromo-1-(2-methylpropane-1-sulfonyl)-4-nitrobenzene has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of the structure and function of proteins. It has also been used in the study of the metabolism of drugs and in the synthesis of organic compounds.
Propriétés
IUPAC Name |
2-bromo-1-(2-methylpropylsulfonyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-7(2)6-17(15,16)10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBOGKCIAXBRBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-methylpropane-1-sulfonyl)-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



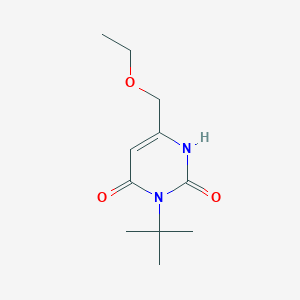
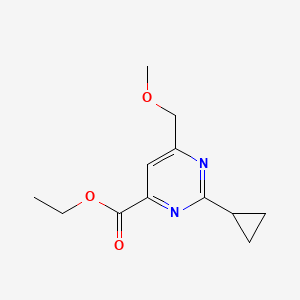

![Methyl 3-[(benzylsulfonyl)methyl]benzoate](/img/structure/B1490461.png)


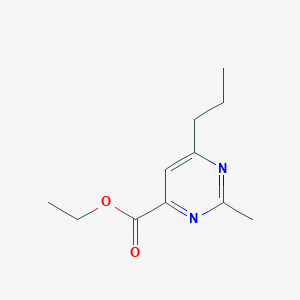
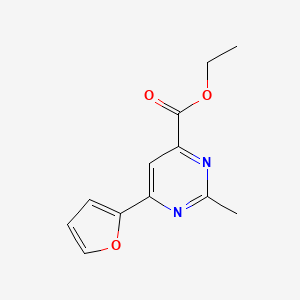

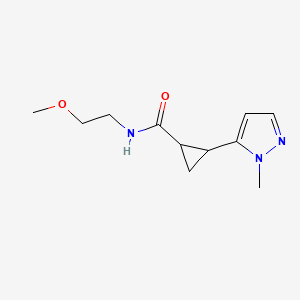
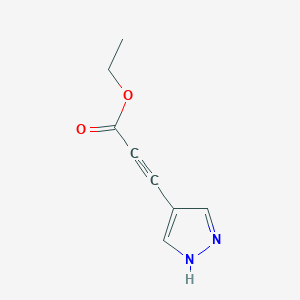

![2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1490475.png)
![2-amino-N,N-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B1490477.png)